Basic lead carbonate

Description

Propriétés

Numéro CAS |

1319-46-6 |

|---|---|

Formule moléculaire |

CHO4Pb-3 |

Poids moléculaire |

284 g/mol |

Nom IUPAC |

lead(2+);dicarbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

Clé InChI |

FKRDCRZYTCMHEM-UHFFFAOYSA-K |

SMILES |

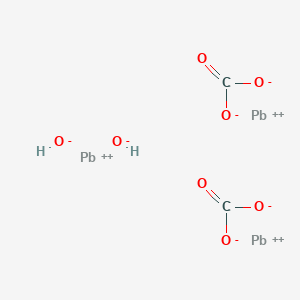

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] |

SMILES canonique |

C(=O)([O-])[O-].[OH-].[Pb] |

Color/Form |

White hexagonal crystals White, amorphous powde |

Densité |

6.14 g/cu cm |

melting_point |

400 °C, decomposes |

Autres numéros CAS |

1319-47-7 1319-46-6 |

Description physique |

OtherSolid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Sol in acetic acid Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid |

Synonymes |

hydrocerussite trilead dihydroxide dicarbonate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Lead Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of basic lead carbonate, a compound of significant historical and industrial importance. The information is presented to support research, development, and quality control activities.

Chemical Identity and Composition

This compound, also known as white lead or hydrocerussite, is a complex inorganic salt containing both carbonate and hydroxide (B78521) ions.[1] Its chemical formula is most accurately represented as 2PbCO₃·Pb(OH)₂.[2][3][4] This stoichiometry distinguishes it from the simpler lead(II) carbonate (PbCO₃), known as cerussite.[2] The presence of lead hydroxide within the crystal structure significantly influences its chemical and physical properties.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| Chemical Name | Trilead bis(carbonate) dihydroxide | [5] |

| Synonyms | White lead, hydrocerussite, lead(II) carbonate basic | [2][3] |

| CAS Number | 1319-46-6 | [5] |

| Chemical Formula | (PbCO₃)₂·Pb(OH)₂ or C₂H₂O₈Pb₃ | [2][5] |

| Molecular Weight | 775.63 g/mol | [1][2] |

Physicochemical Properties

This compound is a dense, white crystalline powder.[2][6] Its physical properties have historically made it a valuable pigment.[3]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | White crystals or powder | [2] |

| Density | 6.14 g/cm³ | [2][6] |

| Melting Point | Decomposes at 400°C | [2][6] |

| Solubility in Water | Insoluble | [4][6] |

| Solubility in Other Solvents | Soluble in dilute acids (e.g., acetic acid, nitric acid); Insoluble in ethanol | [4][6][7] |

Chemical Reactivity and Behavior

This compound is practically insoluble in water and ethanol.[6][7] However, it readily dissolves in dilute nitric acid and acetic acid.[6][8] This reactivity with acids is a key characteristic, leading to the formation of soluble lead salts and the evolution of carbon dioxide gas.[9][10] The reaction with acids is a classic acid-carbonate reaction, which can be generalized as:

Pb₃(CO₃)₂(OH)₂(s) + 6H⁺(aq) → 3Pb²⁺(aq) + 2CO₂(g) + 4H₂O(l)

The reaction with dilute sulfuric acid is initially rapid but stops after some time due to the formation of an insoluble layer of lead(II) sulfate (B86663) (PbSO₄) on the surface of the this compound, which prevents further reaction.[11]

This compound undergoes thermal decomposition upon heating. The decomposition process is complex and occurs in stages, with the final products being lead oxides and carbon dioxide.[12][13] The decomposition begins at temperatures around 250°C and is complete at approximately 400°C, yielding lead(II) oxide (PbO).[2][14] The process involves the initial loss of water from the hydroxide groups, followed by the release of carbon dioxide from the carbonate groups, with the formation of various lead carbonate-oxide intermediates.[12]

The decomposition pathway in static air can be summarized as follows:

-

Initial Decomposition: Formation of lead carbonate oxides such as 2PbCO₃·PbO.[12]

-

Intermediate Stages: Further loss of CO₂ to form other intermediates like PbCO₃·PbO and PbCO₃·2PbO.[12]

-

Final Decomposition: Complete conversion to lead(II) oxide (PbO).[12][14]

A notable reaction of this compound is its darkening in the presence of hydrogen sulfide (B99878) (H₂S).[6][7] This is due to the formation of black lead(II) sulfide (PbS):

Pb₃(CO₃)₂(OH)₂(s) + 3H₂S(g) → 3PbS(s) + 2CO₂(g) + 4H₂O(l)

This reaction has been a significant factor in the discoloration of historical paintings where lead white was used as a pigment.

Experimental Protocols

A common laboratory method for the synthesis of this compound involves the reaction of a soluble lead salt, such as lead(II) acetate (B1210297), with a source of carbonate ions, typically by bubbling carbon dioxide gas through the solution.[4]

Protocol:

-

Prepare a dilute aqueous solution of lead(II) acetate.

-

Slowly bubble carbon dioxide gas through the solution while maintaining constant stirring.

-

A white precipitate of this compound will form.

-

The reaction conditions, such as temperature and pH, must be carefully controlled to ensure the desired stoichiometry.[4]

-

The precipitate is then filtered, washed with deionized water to remove any soluble impurities, and dried.[15]

Another method involves the reaction of a lead acetate solution with ammonium (B1175870) carbonate.[16]

The thermal decomposition of this compound can be quantitatively studied using TGA and DSC.

TGA Protocol:

-

A small, accurately weighed sample (typically 10-20 mg) of this compound is placed in a TGA crucible.[17]

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., static air, nitrogen).[18]

-

The TGA instrument continuously records the mass of the sample as a function of temperature.

-

The resulting thermogram will show distinct mass loss steps corresponding to the loss of water and carbon dioxide.[18]

DSC Protocol:

-

A small sample of this compound is placed in a DSC pan, and an empty reference pan is also prepared.

-

Both pans are heated or cooled at a controlled rate in the DSC furnace.[18]

-

The instrument measures the difference in heat flow between the sample and the reference.

-

The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events such as decomposition.[19]

The solubility of this compound in dilute acid can be determined through a simple dissolution test.

Protocol:

-

Weigh a known amount of this compound.

-

Add the solid to a beaker containing a measured volume of dilute acetic acid or nitric acid.[20]

-

Stir the mixture, and gently heat if necessary, until the solid is completely dissolved.[20]

-

The concentration of the resulting lead salt solution can then be determined using appropriate analytical techniques, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry, to quantify the amount of lead that dissolved.

Safety and Handling

This compound is toxic by inhalation and ingestion.[6][7] It is a suspected carcinogen and teratogen.[7] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound to avoid exposure.[6] All work should be conducted in a well-ventilated area or a fume hood. Waste material must be disposed of as hazardous waste.[6]

References

- 1. Lead carbonate, basic 1319-46-6 India [ottokemi.com]

- 2. This compound (1319-46-6) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. echemi.com [echemi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Studies on the thermal decomposition of basic lead(II) carbonate by Fourier-transform Raman spectroscopy, X-ray diffraction and thermal analysis - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. quora.com [quora.com]

- 14. scispace.com [scispace.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. rjleegroup.com [rjleegroup.com]

- 19. iitk.ac.in [iitk.ac.in]

- 20. pubs.acs.org [pubs.acs.org]

Crystal structure of hydrocerussite (basic lead carbonate)

An In-depth Technical Guide to the Crystal Structure of Hydrocerussite (Basic Lead Carbonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocerussite, with the chemical formula Pb₃(CO₃)₂(OH)₂, is a this compound that has been historically significant as the primary component of "white lead" pigment.[1][2] Beyond its artistic importance, its study is crucial in fields ranging from geology and environmental science, due to its role in lead ore oxidation and corrosion, to materials science.[3][4] This technical guide provides a comprehensive overview of the crystal structure of hydrocerussite, detailing its crystallographic parameters, synthesis protocols, and the analytical techniques employed for its characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and scientists.

Crystal Structure and Crystallography

Hydrocerussite crystallizes in the trigonal system, with the centrosymmetric space group R-3m.[3][5] The structure is notably complex and can be described as a layered sequence. It consists of two distinct types of layers stacked along the[1] crystallographic axis.[3][6][7] One layer, often denoted as 'A' or 'C', is composed of lead atoms and carbonate (CO₃) groups, resembling the structure of cerussite (PbCO₃).[2][7] The other layer, 'B' or 'LHO', is composed of lead atoms and hydroxyl (OH) groups.[1][7] The stacking sequence is typically described as ...BAABAA... or ...C-LHO-C..., where C is the inversion image of the C-sheet.[1][6] This layered arrangement is a key feature of hydrocerussite and related this compound minerals.[2][8]

Crystallographic Data

The crystallographic parameters of hydrocerussite have been determined primarily through X-ray powder diffraction (XRD) studies, often employing Rietveld refinement for structure solution from powder data.[5][6][7] The key crystallographic data are summarized in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | Pb₃(CO₃)₂(OH)₂ | [5][9] |

| Crystal System | Trigonal | [5][9] |

| Space Group | R-3m | [3][5] |

| Cell Parameters (a) | 5.2465(6) Å | [5] |

| 5.239(5) Å | [10] | |

| Cell Parameters (c) | 23.702(3) Å | [5] |

| 23.65(2) Å | [10] | |

| a:c Ratio | 1 : 4.514 | [5] |

| Unit Cell Volume (V) | 562.16 ų | [5] |

| Formula Units (Z) | 3 | [5][10] |

Table 1: Crystallographic Data for Hydrocerussite. This table presents the fundamental crystallographic parameters for hydrocerussite as determined by X-ray diffraction.

Atomic Coordinates

The precise locations of atoms within the unit cell were determined from ab initio crystal structure analysis of X-ray powder diffraction data.[6][7] The heavy-atom method and Patterson function were instrumental in locating the lead atoms, followed by Rietveld refinement to place the lighter oxygen and carbon atoms.[3][7]

| Atom | Wyckoff Site | x | y | z | Occupancy |

| Pb1 | 3a | 0 | 0 | 0 | 1 |

| Pb2 | 6c | 0 | 0 | 0.2018(1) | 1 |

| O1 | 6c | 0 | 0 | 0.119(1) | 1 |

| O2 | 18h | 0.158(2) | -0.158(2) | 0.457(1) | 1 |

| C1 | 6c | 0 | 0 | 0.449(2) | 1 |

| H1 | 6c | 0 | 0 | 0.081 | 1 |

Table 2: Atomic Coordinates for Hydrocerussite. The table lists the fractional atomic coordinates within the hydrocerussite unit cell based on the structure solution from powder XRD data.

Caption: Layered crystal structure of hydrocerussite.

Synthesis of Hydrocerussite

Synthetic hydrocerussite is required for detailed physicochemical studies due to the rarity and small quantities of the natural mineral.[11] Several methods for its synthesis have been reported.

-

Historical Method: The traditional "Dutch process" involved the reaction of metallic lead with vinegar (acetic acid), with carbon dioxide often supplied by fermenting organic matter like manure.[12][13]

-

Controlled Precipitation: A common laboratory method involves the reaction of carbon dioxide and water with either lead metal or litharge (PbO) at a controlled pH, typically between 4 and 5.[6][7][14]

-

Hydrothermal Synthesis: Heating a mixture of lead nitrate, ammonium (B1175870) carbonate, and water in a sealed tube at elevated temperatures (e.g., 140°C) can produce hydrocerussite.[11]

-

Laser Ablation in Liquid (LAL): A modern technique involves the laser ablation of a metallic lead target submerged in a liquid, such as an alcohol, which acts as a source for carbonate and hydroxide (B78521) groups.[15]

Experimental Protocol: Controlled Precipitation

This protocol describes a common and reliable method for synthesizing hydrocerussite powder.

-

Preparation of Lead Acetate (B1210297) Solution: Dissolve a stoichiometric amount of lead(II) acetate (Pb(CH₃COO)₂) in deionized water to create a 0.2 M solution.

-

pH Adjustment: While stirring vigorously, slowly add a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the lead acetate solution until the pH reaches and is maintained at approximately 11.[16] A white precipitate will form.

-

Carbonation: Bubble a stream of carbon dioxide (CO₂) gas through the suspension. Alternatively, add a solution of sodium carbonate (Na₂CO₃) dropwise. Continuously monitor and maintain the pH at 11 using an automatic titrator.

-

Aging: Continue stirring the suspension at room temperature for a period of 24 hours to ensure complete reaction and crystallization.

-

Isolation and Washing: Isolate the resulting white precipitate by filtration using a Buchner funnel. Wash the solid product multiple times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) to aid in drying.

-

Drying: Dry the purified hydrocerussite powder in an oven at a temperature below 100°C to prevent thermal decomposition.[11]

Caption: Experimental workflow for hydrocerussite synthesis.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and structural characterization of hydrocerussite.

X-ray Diffraction (XRD)

XRD is the definitive technique for identifying hydrocerussite and determining its crystal structure.[9][13][17] Powder XRD patterns provide a fingerprint for the mineral, distinguishing it from other lead carbonates like cerussite (PbCO₃) and plumbonacrite (Pb₅O(OH)₂(CO₃)₃).[16]

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: Grind a small amount of the synthesized hydrocerussite powder into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.

-

Sample Mounting: Pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's surface.

-

Data Collection:

-

Place the sample holder into the powder diffractometer.

-

Set the instrument parameters: typically using Cu Kα radiation (λ = 1.5406 Å).

-

Scan a 2θ range from approximately 5° to 80° with a step size of ~0.02° and a suitable counting time per step.

-

-

Phase Identification: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard diffraction patterns from databases like the ICDD Powder Diffraction File (PDF) or the Crystallography Open Database (COD) to confirm the presence of hydrocerussite.

-

Rietveld Refinement (for structural analysis):

-

Use specialized software (e.g., FULLPROF, GSAS-II).

-

Input the experimental powder diffraction data and an initial structural model for hydrocerussite (space group R-3m, approximate lattice parameters, and atomic positions).[3]

-

Refine various parameters (background, scale factor, lattice parameters, atomic positions, thermal parameters, peak shape) iteratively until the calculated diffraction pattern shows the best possible fit to the observed data.[7]

-

Caption: Workflow for XRD analysis of hydrocerussite.

Vibrational Spectroscopy (Raman and Infrared)

Both Raman and Infrared (IR) spectroscopy are powerful non-destructive techniques for identifying hydrocerussite and probing its molecular structure.[16][18] They are particularly useful for detecting the presence of carbonate (CO₃²⁻) and hydroxyl (OH⁻) functional groups.[19][20]

| Vibrational Mode | Raman Shift (cm⁻¹) | IR Wavenumber (cm⁻¹) | Assignment | Reference |

| O-H Stretch | 3576 | 3536 | ν(OH) | [18][19] |

| C-O Symm. Stretch | 1053-1054 | 1045 | ν₁(CO₃²⁻) | [14][19] |

| C-O Asymm. Stretch | 1365, 1378, 1420, 1479 | ~1400 | ν₃(CO₃²⁻) | [14][19] |

| O-C-O In-plane Bend | - | 851 | ν₂(CO₃²⁻) | [1] |

| O-C-O Out-of-plane Bend | - | 681-683 | ν₄(CO₃²⁻) | [1][14] |

Table 3: Key Vibrational Modes of Hydrocerussite. This table summarizes the characteristic spectral peaks for hydrocerussite, which are crucial for its identification.

Thermal Analysis

Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are used to study the decomposition of hydrocerussite upon heating. The process is sensitive to the surrounding atmosphere (e.g., inert vs. CO₂). The decomposition occurs in distinct steps, involving the loss of water followed by the loss of carbon dioxide.

| Temperature Range (°C) | Reaction | Product(s) | Atmosphere |

| ~220 - 300 | Pb₃(OH)₂(CO₃)₂ → 2PbCO₃·PbO + H₂O | Anhydrous this compound | Inert / CO₂ |

| ~300 - 400 | 2PbCO₃·PbO → PbCO₃·PbO + PbO + CO₂ | Lead carbonate-oxide mixtures | Inert / CO₂ |

| > 400 | Further decomposition | Lead oxides (e.g., PbO) | Inert / CO₂ |

Table 4: Thermal Decomposition Stages of Hydrocerussite. The table outlines the general sequence of decomposition, though the exact intermediate products can be debated.[21][22][23]

Conclusion

The crystal structure of hydrocerussite (Pb₃(CO₃)₂(OH)₂) is well-defined as a trigonal system (space group R-3m) characterized by a unique layered arrangement of cerussite-like [PbCO₃]⁰ sheets and lead hydroxide [Pb(OH)₂]⁰ sheets. Its synthesis can be achieved through various controlled precipitation methods, and its identity and structure are unequivocally confirmed through a combination of analytical techniques, primarily X-ray diffraction, supplemented by vibrational spectroscopy and thermal analysis. The detailed crystallographic data, protocols, and workflows presented in this guide offer a robust foundation for researchers engaged in the study of lead carbonates and related materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrocerussite - Encyclopedia [le-comptoir-geologique.com]

- 5. mindat.org [mindat.org]

- 6. [PDF] Synthetic Hydrocerussite, 2PbCO3×Pb(OH)2, by X‐Ray Powder Diffraction. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. tandfonline.com [tandfonline.com]

- 12. ugr.es [ugr.es]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. hou.usra.edu [hou.usra.edu]

- 21. Secure Verification [ritnms.itnms.ac.rs]

- 22. Secure Verification [ritnms.itnms.ac.rs]

- 23. Secure Verification [ritnms.itnms.ac.rs]

An In-depth Technical Guide on the Natural Occurrence of Basic Lead Carbonate as Hydrocerussite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocerussite, with the chemical formula Pb₃(CO₃)₂(OH)₂, is a basic lead carbonate mineral.[1][2] It is structurally and compositionally related to cerussite (PbCO₃) and is the natural analogue of "white lead," a pigment that has been used since antiquity.[3][4][5] As an uncommon secondary mineral, hydrocerussite typically forms in the oxidized zones of lead deposits through the alteration of primary lead minerals.[6][7][8] Its presence and stability are governed by specific geochemical conditions, particularly pH and the partial pressure of carbon dioxide.[9][10] This guide provides a comprehensive overview of the natural occurrence, properties, and characterization of hydrocerussite.

Natural Occurrence and Formation

Hydrocerussite is predominantly a secondary mineral, meaning it forms from the chemical alteration of pre-existing minerals.[7][8] It is commonly found in the upper, oxidized portions of lead ore deposits.[6][11]

Geological Environment and Formation Conditions:

The formation of hydrocerussite is favored under highly alkaline conditions, typically with a pH ranging from 10 to 13.[9] It requires a stable and constant concentration of carbonate ions in the surrounding solution.[9] The equilibrium between cerussite and hydrocerussite is sensitive to the partial pressure of carbon dioxide (PCO₂). The following reaction illustrates this relationship:

3PbCO₃ (cerussite) + H₂O ↔ Pb₃(CO₃)₂(OH)₂ (hydrocerussite) + CO₂(g)[10]

Lower partial pressures of CO₂ favor the formation of hydrocerussite over cerussite.[10] It has been suggested that hydrocerussite is stable at PCO₂ values much lower than atmospheric levels (less than 10⁻⁴ atm), which may explain why it is less common than cerussite on the Earth's surface.[10] Hydrocerussite can also form as a post-mining alteration product on mine dumps and has been observed in ancient lead slags.[2][8]

Associated Minerals:

Hydrocerussite is frequently found in association with a variety of other primary and secondary lead minerals. Common associated minerals include:

Notable Localities:

Hydrocerussite has been identified in numerous locations worldwide. Some of the most significant occurrences include:

-

Långban, Värmland, Sweden: The type locality for the mineral, where it is found as an alteration product of native lead.[1][6][7]

-

Mendip Hills and Merehead Quarry, Somerset, England: Known for producing large and exceptional crystals.[6][8]

-

Tsumeb, Namibia: Here, hydrocerussite can be of primary origin and is also found as pseudomorphs after cerussite.[1][8][9]

-

Mammoth-St. Anthony Mine, Arizona, USA: A source of excellent, well-formed crystals.[6][8]

-

Laurium, Greece: Found as a neoformation in ancient lead slags.[6][8]

Data Presentation: Physicochemical and Crystallographic Properties

The quantitative properties of hydrocerussite are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Optical Properties of Hydrocerussite

| Property | Value |

| Formula | Pb₃(CO₃)₂(OH)₂ |

| Hardness | 3.5[6][7][9] |

| Density (g/cm³) | 6.80–6.82 (measured), 6.87 (calculated)[1][6][7] |

| Cleavage | Perfect on {0001}[1][6] |

| Fracture | Irregular, Brittle[1][6] |

| Luster | Adamantine, Pearly on cleavage planes[6][7] |

| Color | Colorless, white, gray, greenish tint[6][7] |

| Streak | White[7][9] |

| Transparency | Transparent to translucent[1][6][7] |

| Optical Class | Uniaxial (-)[6][7] |

| Refractive Indices | nω = 2.09, nε = 1.94[6][7] |

| Birefringence | 0.150[7] |

| Fluorescence | Often fluoresces dull white or yellow in UV light.[7] |

Table 2: Chemical Composition of Hydrocerussite

| Element | Weight % | Oxide | Weight % |

| Lead (Pb) | 80.14% | PbO | 86.33% |

| Carbon (C) | 3.10% | CO₂ | 11.35% |

| Hydrogen(H) | 0.26% | H₂O | 2.32% |

| Oxygen (O) | 16.50% | ||

| Total | 100.00% | Total | 100.00% |

| Data from Mineralogy Database[1] |

Table 3: Crystallographic Data for Hydrocerussite

| Parameter | Value |

| Crystal System | Trigonal[1][2][7] |

| Space Group | R-3m[7] or P 31m[1] |

| Cell Dimensions | a = 5.24 Å, c = 23.74 Å[1] |

| Z | 3[1] |

| Volume | 564.51 ų[1] |

| Habit | Tabular to steep pyramidal crystals, scaly aggregates, massive.[6][7] |

The crystal structure of hydrocerussite is characterized by electroneutral [PbCO₃]⁰ cerussite-type layers.[5] These are separated by interleaved sheets, and the different layers are stacked into blocks.[3][5]

Experimental Protocols

The identification and characterization of hydrocerussite rely on several key analytical techniques. The following sections outline the general methodologies for these experiments.

X-Ray Diffraction (XRD)

Purpose: To identify the crystalline structure of hydrocerussite and distinguish it from other lead carbonates like cerussite and plumbonacrite. It is a primary method for mineral confirmation.[2][12]

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is ground into a fine, homogeneous powder (typically <10 µm). The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: A powder X-ray diffractometer is used. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector. Scan parameters, including the angular range (2θ), step size, and scan speed, are set.

-

Data Acquisition: The sample is irradiated with the X-ray beam as it rotates through the specified angular range. The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed to identify the d-spacings (interplanar distances). These are compared against a reference database, such as the Powder Diffraction File (PDF), to match the pattern with that of hydrocerussite (PDF #13-131).[1] Key diffraction peaks for hydrocerussite are observed at d-spacings of 2.623 Å, 3.29 Å, and 3.61 Å.[1]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Purpose: To visualize the crystal morphology (habit) and surface texture of hydrocerussite at high magnification and to determine its elemental composition qualitatively and semi-quantitatively.[13][14]

Methodology:

-

Sample Preparation: A small crystal or fragment is mounted on an aluminum stub using conductive adhesive. To prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, such as carbon or gold, using a sputter coater.

-

SEM Imaging: The prepared sample is placed in the SEM vacuum chamber. An electron beam is focused on the sample and scanned across its surface. Detectors collect secondary electrons (for topographic imaging) and backscattered electrons (for compositional contrast) to generate an image.[13] This reveals morphological features like platy or tabular crystal habits.[7]

-

EDX Analysis: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays.[13] The resulting spectrum shows peaks corresponding to the elements present. For hydrocerussite, strong peaks for Lead (Pb), Carbon (C), and Oxygen (O) are expected, confirming its composition.[1][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in hydrocerussite, specifically the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups, based on their characteristic vibrational frequencies.[3][4]

Methodology:

-

Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used, where the powder is pressed directly against a crystal (e.g., diamond).

-

Data Acquisition: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the instrument records the absorption of IR radiation at different wavenumbers.

-

Data Analysis: The resulting spectrum (a plot of absorbance vs. wavenumber) is analyzed. For hydrocerussite, characteristic absorption bands include:

-

O-H stretching vibrations: A band around 3539 cm⁻¹.[4]

-

C-O stretching vibrations (ν₃): A strong, broad band around 1400 cm⁻¹.

-

Out-of-plane bending (ν₂): A sharp peak around 851 cm⁻¹.[3]

-

In-plane bending (ν₄): A peak around 681 cm⁻¹.[3] These spectral features help distinguish hydrocerussite from related minerals like cerussite, which lacks the hydroxyl bands.[4]

-

Mandatory Visualization

Caption: Formation pathway of hydrocerussite from galena.

Caption: Experimental workflow for hydrocerussite characterization.

References

- 1. Hydrocerussite Mineral Data [webmineral.com]

- 2. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. mindat.org [mindat.org]

- 8. Hydrocerussite - Encyclopedia [le-comptoir-geologique.com]

- 9. hydrocerussite [mingen.hk]

- 10. ugr.es [ugr.es]

- 11. mindat.org [mindat.org]

- 12. researchgate.net [researchgate.net]

- 13. tdx.cat [tdx.cat]

- 14. Formation of cerussite and hydrocerussite during adsorption of lead from aqueous solution on oxidized carbons by cold oxygen plasma [inis.iaea.org]

Solubility of basic lead carbonate in different solvents

An In-depth Technical Guide to the Solubility of Basic Lead Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, with the common formula 2PbCO₃·Pb(OH)₂, also known as hydrocerussite or white lead. The document details its solubility in various solvents, presents available quantitative data, outlines experimental protocols for solubility determination, and illustrates the chemical pathways of its dissolution.

Introduction to this compound

This compound is a complex inorganic salt that has been historically significant as a white pigment.[1] Its chemical and physical properties, particularly its solubility, are of critical importance in various fields, including materials science, environmental science, and toxicology. Understanding its behavior in different solvent systems is essential for applications ranging from conservation of artworks to the remediation of lead-contaminated sites.[2]

Qualitative Solubility Overview

This compound is generally characterized by its low solubility in neutral aqueous solutions and non-polar organic solvents. However, it readily dissolves in acidic and certain alkaline solutions due to chemical reactions that transform the insoluble salt into soluble species.

-

Water: Insoluble.[3]

-

Ethanol: Insoluble.[3]

-

Acids (e.g., Acetic Acid, Nitric Acid): Soluble.[1][3] The carbonate and hydroxide (B78521) components of the salt react with acids in a neutralization reaction.

-

Alkaline Solutions (e.g., Sodium Hydroxide): Soluble. Dissolution in strong bases occurs due to the formation of soluble plumbite complexes.[4][5]

Quantitative Solubility Data

Quantitative solubility data for this compound is sparse in the literature, especially in acidic and alkaline solutions where it is described as "soluble" without specific numerical values. The majority of available quantitative data pertains to its dissolution in aqueous media under varying pH and temperature conditions.

The dissolution equilibrium for this compound (hydrocerussite) in water can be represented by the following equation:

Pb₃(CO₃)₂(OH)₂(s) ⇌ 3Pb²⁺(aq) + 2CO₃²⁻(aq) + 2OH⁻(aq)

The solubility product constant (Ksp) for hydrocerussite has been reported with a log Ksp value of -24.137.[2] This value can be used to estimate the theoretical solubility in pure water.

Table 1: Quantitative Solubility of this compound (Hydrocerussite) in Aqueous Solutions

| Solvent/Condition | Temperature | Solubility / Dissolved Lead Concentration | Reference(s) |

| Deionized Water (theoretical) | 25 °C | log Ksp = -24.137 | [2] |

| Water (pH 7.0, moderate alkalinity) | 20 °C | ~70-80 µg/L | [6] |

| Water (pH 8.0, moderate alkalinity) | 20 °C | ~72.73 µg/L | [6] |

| Water (pH 9.5, moderate alkalinity) | 20 °C | Increased solubility relative to pH 7-8 | [6] |

| Water (pH 7.0, moderate alkalinity) | 5 °C | ~50 µg/L | [6] |

| Water (pH 8.0, moderate alkalinity) | 5 °C | ~53.20 µg/L | [6] |

| Water (pH 9.5, moderate alkalinity) | 5 °C | Increased solubility relative to pH 7-8 | [6] |

Note: The data from Mohammadzadeh et al. (2015) represents the final dissolved lead concentration after 45 days of batch dissolution experiments and provides a practical measure of its solubility under those specific water chemistry conditions.[6]

Dissolution Mechanisms and Pathways

The dissolution of this compound is not a simple physical process but involves chemical reactions that are highly dependent on the solvent system.

Dissolution in Water

In pure water, this compound establishes a simple dissolution equilibrium, as shown in the Ksp equation above. The solubility is very low due to the stability of the crystal lattice.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 6. Impact of Water Chemistry on Lead Carbonate Dissolution in Drinking Water Distribution Systems [scirp.org]

A Technical Guide to the Historical Synthesis of Lead White Pigment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methods for synthesizing lead white, a pigment of significant historical importance. Comprising primarily basic lead carbonate (2PbCO₃·Pb(OH)₂), this pigment was a cornerstone of artistic palettes for centuries.[1][2] This document provides a detailed examination of the core manufacturing processes, offering insights into the chemical principles and practical protocols employed in its historical production. The information presented here is intended for a scientific audience to understand the intricacies of these early chemical manufacturing techniques.

The Stack Process (Old Dutch Method)

The Stack Process, also known as the Old Dutch Method, was the predominant method for producing high-quality lead white for centuries.[3] This process relied on the slow corrosion of metallic lead in a controlled environment.

Experimental Protocol

The following protocol is a synthesis of historical descriptions of the Stack Process:

Materials:

-

Lead: Thin sheets or coils of metallic lead. The purity of the lead directly impacted the quality of the final pigment.

-

Vinegar (Acetic Acid): A dilute solution of acetic acid.

-

Fermenting Organic Matter: Typically fresh horse manure or spent tanner's bark. This served as a source of heat and carbon dioxide.[3]

-

Earthenware Pots: Porous ceramic pots to hold the lead and vinegar.

Procedure:

-

Preparation of Lead: Metallic lead was cast into thin sheets or "buckles" and often coiled to maximize surface area.

-

Charging the Pots: A small amount of vinegar was placed in the bottom of the earthenware pots. The lead coils were then placed on ledges or supports within the pots, ensuring they did not come into direct contact with the liquid vinegar.

-

Stacking: The charged pots were arranged in tiers, forming a large "stack." Each layer of pots was covered with a thick bed of fresh horse manure or tanner's bark.

-

Corrosion: The stacks were sealed in a shed or barn and left undisturbed for a period of one to three months.[4] The heat generated by the fermenting organic matter (up to 65.5°C in related processes) vaporized the acetic acid.[5] The combination of acetic acid vapor, atmospheric oxygen, water vapor, and the carbon dioxide released from the fermentation facilitated the corrosion of the lead.[6]

-

Harvesting: After the corrosion period, the stacks were dismantled. The lead coils would be covered with a thick white crust of this compound. This crust was then scraped off.

-

Purification: The collected lead white was washed multiple times with water to remove any unreacted acetic acid and other soluble impurities.

-

Grinding and Drying: The washed pigment was then ground to a fine powder, often under water, and subsequently dried. The resulting pigment was then ready for use.

Chemical Pathway and Visualization

The overall chemical transformation in the Stack Process can be summarized in two main stages:

-

Formation of Lead Acetate (B1210297): The acetic acid vapor reacts with the lead in the presence of oxygen to form lead acetate.

-

2Pb + 4CH₃COOH + O₂ → 2Pb(CH₃COO)₂ + 2H₂O

-

-

Formation of this compound: The lead acetate is then converted to this compound by the action of carbon dioxide and water.

-

3Pb(CH₃COO)₂ + 2CO₂ + 4H₂O → 2PbCO₃·Pb(OH)₂ + 6CH₃COOH

-

The acetic acid is regenerated in the second step, allowing it to act as a catalyst for the corrosion of more lead.

The French Process (Thénard's Process)

Developed in the early 19th century, the French Process, or Thénard's Process, offered a more rapid method for producing lead white through precipitation.

Experimental Protocol

This protocol is based on descriptions of precipitation methods for lead white:

Materials:

-

Litharge (Lead(II) oxide, PbO): A lead oxide, which is more reactive than metallic lead.

-

Acetic Acid (CH₃COOH): A dilute solution.

-

Carbon Dioxide (CO₂): Sourced from the combustion of coke or other materials.

-

Water

Procedure:

-

Dissolution of Litharge: Litharge is dissolved in a solution of dilute acetic acid to form a solution of basic lead acetate. This step is often carried out in a large vat with stirring.

-

Precipitation: A stream of carbon dioxide gas is then bubbled through the basic lead acetate solution. This causes the precipitation of this compound (lead white).

-

Washing and Filtration: The precipitated lead white is then thoroughly washed with water to remove any remaining soluble salts.

-

Drying and Grinding: The washed precipitate is filtered, dried, and ground to a fine powder.

Chemical Pathway and Visualization

The chemical reactions in the French Process are more direct than in the Stack Process:

-

Formation of Basic Lead Acetate:

-

3PbO + 2CH₃COOH + H₂O → Pb₃(OH)₂(CH₃COO)₂ (Simplified representation)

-

-

Precipitation of this compound:

-

Pb₃(OH)₂(CH₃COO)₂ + 2CO₂ → 2PbCO₃·Pb(OH)₂ + 2CH₃COOH

-

The Mild Process (Carter Process)

The Carter Process, also known as the Mild Process, was an industrial adaptation and acceleration of the Stack Process, developed in the late 19th century.

Experimental Protocol

This process was designed for large-scale, continuous production:

Materials:

-

Molten Lead: Lead is used in its molten state.

-

Dilute Acetic Acid: A fine spray of dilute acetic acid.

-

Purified Carbon Dioxide: CO₂ gas, typically from the combustion of coke.

-

Air

Procedure:

-

Atomization of Lead: Molten lead is atomized into fine particles by a jet of superheated steam or compressed air.

-

Reaction Chamber: The atomized lead is introduced into large, rotating wooden cylinders.

-

Controlled Corrosion: Inside the rotating cylinders, the lead particles are exposed to a continuous spray of dilute acetic acid, purified carbon dioxide, and air. The constant tumbling of the particles ensures uniform exposure and reaction.

-

Rapid Conversion: The reaction to form this compound is much faster than the Stack Process, typically taking 5 to 12 days.[5] The exothermic reaction maintains a relatively constant temperature of approximately 65.5°C.[5]

-

Collection and Purification: The resulting lead white is collected, washed, dried, and processed in a similar manner to the other methods.

Chemical Pathway and Visualization

The underlying chemistry of the Carter Process is the same as the Stack Process, but the reaction rates are significantly increased due to the high surface area of the atomized lead and the controlled supply of reactants.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical lead white synthesis methods. It is important to note that precise historical records are often lacking, and these values represent the best available estimates from extant literature.

| Parameter | Stack Process (Dutch Method) | French Process (Thénard's) | Mild Process (Carter Process) |

| Primary Lead Source | Metallic Lead Sheets/Coils | Litharge (PbO) | Molten Metallic Lead |

| Reaction Time | 1 - 3 months | Relatively Rapid (hours to days) | 5 - 12 days |

| Temperature | Ambient, elevated by fermentation | Not exceeding 60°C | ~ 65.5°C (exothermic) |

| Acetic Acid Conc. | Dilute (from vinegar) | 4% - 60% | Dilute |

| CO₂ Source | Fermenting Organic Matter | External (e.g., coke combustion) | External (purified) |

| Typical Composition | ~70% PbCO₃, ~30% Pb(OH)₂ | Variable, can be controlled | ~69% PbCO₃, ~31% Pb(OH)₂ |

| Particle Characteristics | Coarse, variable size and shape | Finer, more uniform particles | Fine and uniform particles |

Conclusion

The historical synthesis of lead white pigment showcases a remarkable evolution of chemical manufacturing, from a slow, biologically-driven process to more rapid and controlled industrial methods. The Stack Process, while lengthy, was renowned for producing a pigment with unique handling properties, likely due to its heterogeneous particle size and morphology. The subsequent French and Carter processes prioritized speed and uniformity, reflecting the increasing industrialization of chemical production. Understanding these historical methods provides valuable context for the study of materials science, historical art technology, and the development of chemical engineering principles.

References

An In-depth Technical Guide to Basic Lead Carbonate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the fundamental properties of basic lead carbonate, including its molecular formula, weight, and key physicochemical characteristics. It also outlines a common experimental protocol for its synthesis and presents a visual workflow of the process.

Chemical Identity and Nomenclature

This compound, historically known as white lead, is an inorganic compound that has been used for centuries as a white pigment. It is a complex salt containing both carbonate and hydroxide (B78521) ions.

-

IUPAC Name: Trilead bis(carbonate) dihydroxide

-

Synonyms: Hydrocerussite, White lead, Flake lead, Lead(II) carbonate basic[1][2]

-

CAS Registry Number: 1319-46-6[3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | C₂H₂O₈Pb₃ or (PbCO₃)₂·Pb(OH)₂ | [1][3][4] |

| Molecular Weight | 775.63 g/mol | [1][2] |

| Appearance | White crystals or powder | [1][2] |

| Density | 6.14 g/cm³ | [1][2] |

| Melting Point | 400 °C (decomposes) | [1][2][4] |

| Solubility | Insoluble in water and alcohol; Soluble in acetic acid and dilute nitric acid | [4][5][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale approach involves the precipitation of a soluble lead(II) salt with a carbonate source under controlled conditions. The following protocol is a generalized method based on established chemical principles.

Experimental Protocol: Precipitation Method

Objective: To synthesize this compound by reacting a soluble lead(II) salt with a source of carbonate ions.

Materials:

-

Lead(II) acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O) or Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Dilute acetic acid or nitric acid (for pH adjustment, if necessary)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Preparation of Lead Solution: Dissolve a calculated amount of a soluble lead(II) salt, such as lead(II) acetate, in deionized water in a beaker to create a solution of known concentration (e.g., 0.5 M). Stir the solution until the lead salt is completely dissolved.

-

Preparation of Carbonate Solution: In a separate beaker, prepare a solution of a carbonate salt, such as sodium carbonate, in deionized water.

-

Precipitation: While stirring the lead(II) salt solution vigorously, slowly add the carbonate solution dropwise. A white precipitate of this compound will form immediately. The slow addition is crucial to control particle size and ensure the formation of the basic carbonate rather than the simple lead carbonate.[7]

-

Reaction Completion and Aging: Continue stirring the mixture for a period (e.g., 30-60 minutes) after the addition is complete to allow the reaction to go to completion and to age the precipitate.

-

Filtration and Washing: Separate the white precipitate from the solution by vacuum filtration. Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Drying: Carefully transfer the filtered solid to a watch glass or drying dish and place it in a drying oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Characterization: The final product can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Infrared (IR) Spectroscopy to identify the presence of carbonate and hydroxide functional groups.[3]

Synthesis Workflow Visualization

The following diagram illustrates the logical steps involved in the laboratory synthesis of this compound via the precipitation method.

Caption: A flowchart of the precipitation method for synthesizing this compound.

References

- 1. This compound (1319-46-6) for sale [vulcanchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [drugfuture.com]

- 5. chembk.com [chembk.com]

- 6. Lead carbonate, basic - CAMEO [cameo.mfa.org]

- 7. Lead carbonate (PbCO3) | PbCO3 | CID 11727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Distinguishing Cerussite and Hydrocerussite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of cerussite and hydrocerussite, two lead carbonate minerals of significant interest in various scientific fields, including materials science and toxicology. This document outlines their fundamental differences in chemical composition, crystal structure, and physical properties, and details the experimental protocols for their differentiation.

Core Differences and Properties

Cerussite (PbCO₃) is a simple lead carbonate, while hydrocerussite (Pb₃(CO₃)₂(OH)₂) is a basic lead carbonate, meaning it contains hydroxide (B78521) ions in its structure.[1][2][3] This fundamental compositional difference gives rise to distinct crystal structures and physical characteristics. Cerussite crystallizes in the orthorhombic system, whereas hydrocerussite belongs to the trigonal (or hexagonal) system.[1][4][5]

These structural variations influence their physical properties, as summarized in the tables below.

Table 1: Chemical and Crystallographic Properties

| Property | Cerussite | Hydrocerussite |

| Chemical Formula | PbCO₃[1][6][7] | Pb₃(CO₃)₂(OH)₂[2][3][8] |

| Molecular Weight ( g/mol ) | 267.21 | 775.63[3] |

| Crystal System | Orthorhombic[1][9][10] | Trigonal[4] / Hexagonal[5] |

| Space Group | Pmcn[11] | R-3m[4] |

Table 2: Physical and Optical Properties

| Property | Cerussite | Hydrocerussite |

| Color | Colorless, white, gray, blue, green[9] | White, gray; colorless in transmitted light[4] |

| Luster | Adamantine, vitreous, resinous, pearly[9] | Adamantine, Pearly, Dull[4] |

| Hardness (Mohs) | 3 - 3.5[1][9] | 3.5[4][5] |

| Density (g/cm³) | 6.558[9] | 6.8[4] |

| Cleavage | Good[9] | Perfect[4][5] |

| Refractive Index | 1.803 - 2.078[9] | - |

| Birefringence | 0.274[9] | - |

Experimental Protocols for Differentiation

Accurate identification of cerussite and hydrocerussite is crucial for research and industrial applications. Several analytical techniques can be employed for their unambiguous differentiation.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful, non-destructive technique for identifying crystalline materials based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: A small amount of the sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Acquisition: The sample is scanned over a range of 2θ angles, typically from 5° to 70°.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). The distinct peak positions and intensities for cerussite and hydrocerussite allow for their clear identification.[12][13]

Caption: Experimental workflow for differentiating cerussite and hydrocerussite using XRD.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and composition of a material.

Methodology:

-

Sample Preparation: A small, representative portion of the sample is placed on a microscope slide. No special preparation is usually required.

-

Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The resulting Raman spectrum shows characteristic peaks corresponding to the vibrational modes of the molecules. The presence of a strong ν1 (C-O) symmetric stretching band at approximately 1055 cm⁻¹ is indicative of cerussite, while for hydrocerussite this band appears at a slightly lower wavenumber, around 1050 cm⁻¹.[14] Additionally, hydrocerussite exhibits a characteristic O-H stretching band at approximately 3539 cm⁻¹, which is absent in the spectrum of cerussite.[14][15]

Table 3: Key Raman Peaks for Differentiation

| Vibrational Mode | Cerussite (cm⁻¹) | Hydrocerussite (cm⁻¹) |

| ν₁(C-O) symmetric stretch | ~1051 - 1061[15][16][17] | ~1050 - 1054[14][15] |

| O-H stretch | Absent | ~3539 - 3576[14][15] |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), can distinguish between cerussite and hydrocerussite based on their different decomposition behaviors upon heating.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible.

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 5 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[18] The TGA measures the change in mass, while the DTA measures the temperature difference between the sample and a reference.

-

Data Analysis: Cerussite decomposes directly to lead(II) oxide (PbO) with the release of carbon dioxide.[18] Hydrocerussite undergoes a two-step decomposition: an initial loss of water to form an intermediate, followed by the decomposition of the carbonate groups. These distinct decomposition profiles, observed as different mass loss steps and thermal events in the TGA and DTA curves, allow for their differentiation.

Structural Relationship and Formation

Cerussite is a primary or secondary mineral formed by the alteration of other lead-bearing minerals.[1] Hydrocerussite is typically a secondary mineral, often forming in the presence of water.[19][20] The chemical relationship between them involves the hydration of cerussite or the carbonation of lead in an aqueous environment.

Caption: Relationship between cerussite, hydrocerussite, and their formation pathways.

References

- 1. geologyscience.com [geologyscience.com]

- 2. researchgate.net [researchgate.net]

- 3. ins-europa.org [ins-europa.org]

- 4. mindat.org [mindat.org]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. Cerussite Gem Guide and Properties Chart [gemstones.com]

- 7. Cerussite - Meaning, Properties, Locations, Uses and FAQs [vedantu.com]

- 8. [PDF] Synthetic Hydrocerussite, 2PbCO3×Pb(OH)2, by X‐Ray Powder Diffraction. | Semantic Scholar [semanticscholar.org]

- 9. Cerussite (Cerussite) - Rock Identifier [rockidentifier.com]

- 10. Cerussite (lead carbonate) - Mineral Properties and Occurence [mineralexpert.org]

- 11. mindat.org [mindat.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Raman spectroscopy of selected lead minerals of environmental significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. researchgate.net [researchgate.net]

- 18. book.mme-see.org [book.mme-see.org]

- 19. Hydrocerussite Mineral Data [webmineral.com]

- 20. Hydrocerussite - Encyclopedia [le-comptoir-geologique.com]

The Environmental Impact of Lead Carbonate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead carbonate (PbCO₃), a compound historically used in pigments and other industrial applications, poses a significant and persistent threat to the environment. Its low solubility in water contributes to its longevity in soil and sediments, creating a long-term source of lead exposure to ecosystems. This technical guide provides an in-depth analysis of the environmental impact of lead carbonate, detailing its toxicological effects on various organisms, its fate and transport in the environment, and current methodologies for its remediation and analysis. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental risks associated with lead compounds.

Physicochemical Properties of Lead Carbonate

Understanding the fundamental properties of lead carbonate is crucial for predicting its environmental behavior and impact.

| Property | Value | References |

| Chemical Formula | PbCO₃ | [1] |

| Molar Mass | 267.21 g/mol | [1] |

| Appearance | White powder | [2] |

| Oral LD50 (Rat) | > 2000 mg/kg bw | [3] |

| Dermal LD50 (Rabbit) | No data available | |

| Inhalation LC50 (Rat) | No data available | |

| Water Solubility | Very low | [2] |

| Decomposition Temperature | 315°C | [4] |

Environmental Fate and Transport

Lead carbonate's environmental persistence is largely due to its low water solubility. However, its fate is complex and influenced by various environmental factors.

-

Soil: In soil, lead carbonate is relatively immobile. Over time, it can be transformed into other, even less soluble lead compounds. The presence of organic matter and clay particles can further limit its mobility through adsorption.

-

Water: While sparingly soluble, lead carbonate can release lead ions (Pb²⁺) into the water, particularly under acidic conditions. In aquatic environments, lead can exist in dissolved forms or become associated with suspended particles.

-

Bioaccumulation: Lead, originating from compounds like lead carbonate, can be taken up by organisms. Studies have shown that earthworms can accumulate lead from less soluble forms like lead carbonate, indicating its potential to enter the food chain.[5][6] The bioaccumulation is influenced by the bioavailability of lead in the specific environmental matrix.

Ecotoxicity

Lead is a non-essential and highly toxic element to a wide range of organisms. The toxicity of lead carbonate is primarily due to the release of lead ions.

| Organism | Endpoint | Value | Compound |

| Daphnia magna (Water flea) | 24-h EC50 | 0.44 mg/L | Lead nitrate (B79036) |

| Daphnia magna (Water flea) | 48-h EC50 | 100 - 1000 µg/L | Lead |

| Various marine invertebrates | EC50 | Varies | Lead |

Note: Specific ecotoxicity data for lead carbonate is limited. The provided data for lead nitrate and general lead gives an indication of the potential toxicity.

Molecular Toxicology: Interference with Signaling Pathways

Lead's toxicity at the molecular level is multifaceted. A key mechanism is its ability to mimic calcium ions (Ca²⁺), disrupting a multitude of cellular processes.[7][8][9]

Disruption of Calcium Signaling

Lead ions can compete with and displace calcium from binding sites on various proteins, leading to the disruption of calcium-dependent signaling pathways.[7][8][9] This is particularly detrimental in the nervous system, where calcium signaling is critical for neurotransmitter release and synaptic plasticity.[7][10]

Activation of Protein Kinase C (PKC)

Lead can directly activate Protein Kinase C (PKC), a crucial enzyme in signal transduction, at picomolar concentrations.[11][12][13][14] This aberrant activation can interfere with numerous cellular processes, including cell growth, differentiation, and apoptosis.[9]

Experimental Protocols

Soil Remediation via Enzyme-Induced Carbonate Precipitation (EICP)

This protocol describes a method to immobilize lead in soil by inducing the precipitation of lead carbonate.[15][16][17]

Methodology:

-

Soil Characterization: Analyze the contaminated soil for initial lead concentration, pH, and carbonate content.

-

Reagent Preparation:

-

Prepare a urease enzyme solution (e.g., from soybean extract).

-

Prepare a cementation solution containing urea (B33335) and calcium chloride.

-

-

Treatment:

-

Introduce the urease solution to the soil sample.

-

Subsequently, add the cementation solution to the soil. The volume and concentration of reagents should be optimized based on the soil's characteristics and lead concentration.

-

-

Curing: Allow the treated soil to cure for a specified period (e.g., 7-28 days) under controlled temperature and humidity to facilitate the precipitation of lead carbonate.

-

Validation:

-

Perform a leaching test, such as the Toxicity Characteristic Leaching Procedure (TCLP), on the treated soil.

-

Analyze the leachate for lead concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the effectiveness of the immobilization.

-

Sequential Extraction for Lead Speciation in Soil

This protocol outlines a method to determine the different chemical forms (fractions) of lead in a soil sample, including the carbonate-bound fraction. This information is crucial for assessing lead's bioavailability and mobility.[18][19][20][21][22]

Reagents:

-

0.11 M Acetic Acid

-

0.1 M Hydroxylamine (B1172632) hydrochloride (in 25% v/v acetic acid)

-

8.8 M Hydrogen peroxide, followed by 1.0 M Ammonium (B1175870) acetate

-

Aqua regia (for residual fraction)

Procedure:

-

Step 1: Exchangeable and Acid-Soluble/Carbonate Fraction:

-

Extract a known weight of the soil sample with 0.11 M acetic acid.

-

Shake for a specified time (e.g., 16 hours) at room temperature.

-

Separate the supernatant by centrifugation. The supernatant contains the lead from the exchangeable and carbonate-bound fractions.

-

-

Step 2: Reducible Fraction (Bound to Iron and Manganese Oxides):

-

Wash the residue from Step 1 with deionized water.

-

Extract the residue with 0.1 M hydroxylamine hydrochloride.

-

Shake for a specified time at room temperature.

-

Separate the supernatant by centrifugation.

-

-

Step 3: Oxidizable Fraction (Bound to Organic Matter and Sulfides):

-

Wash the residue from Step 2.

-

Treat the residue with hydrogen peroxide, followed by extraction with ammonium acetate.

-

Separate the supernatant by centrifugation.

-

-

Step 4: Residual Fraction:

-

Digest the residue from Step 3 with aqua regia.

-

-

Analysis: Analyze the lead concentration in the supernatant from each step using AAS or ICP-MS.

Analytical Methods for Quantification

Accurate quantification of lead carbonate and total lead in environmental samples is essential for risk assessment and monitoring remediation efforts.

| Analytical Technique | Description | Application |

| Atomic Absorption Spectroscopy (AAS) | A spectro-analytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. | Quantification of total lead in soil, water, and biological samples after acid digestion. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A type of mass spectrometry that uses an inductively coupled plasma to ionize the sample. It is a highly sensitive method capable of determining a range of metals and several non-metals at very low concentrations. | Trace and ultra-trace analysis of lead in various environmental matrices. |

| X-Ray Diffraction (XRD) | A rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. | Identification of the crystalline form of lead carbonate in soil and sediment samples. |

Conclusion

Lead carbonate poses a significant and lasting environmental threat due to its persistence and the inherent toxicity of lead. Its ability to enter the food chain and disrupt fundamental biological signaling pathways at the molecular level underscores the importance of robust monitoring and effective remediation strategies. The experimental and analytical protocols detailed in this guide provide a framework for researchers and professionals to assess the extent of lead carbonate contamination and to develop and validate methods for its mitigation. Further research is needed to fill the existing gaps in the ecotoxicological data specific to lead carbonate and to further elucidate the precise molecular mechanisms of its toxicity. A comprehensive understanding of these aspects is critical for the protection of environmental and human health.

References

- 1. Lead carbonate (PbCO3) | PbCO3 | CID 11727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lead Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Lead bioaccumulation in earthworms, Lumbricus terrestris, from exposure to lead compounds of differing solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathways – Lead Poisoning [sites.tufts.edu]

- 8. Lead Calcium Signaling Disruption → Area → Sustainability [esg.sustainability-directory.com]

- 9. Lead and Calcium – Lead Poisoning [sites.tufts.edu]

- 10. The Blood Lead Levels of Children and the Loss of Ca2+ from Neurons Owing to Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picomolar concentrations of lead stimulate brain protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lead activates protein kinase C in immature rat brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase C activity and the relations between blood lead and neurobehavioral function in lead workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase C activity and the relations between blood lead and neurobehavioral function in lead workers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. repository.library.noaa.gov [repository.library.noaa.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. digital.detritusjournal.com [digital.detritusjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Selective and Sequential Extraction of Lead in Soil Samples and Plant Parts Taken from a Serpentine and Copper Mining Area | Semantic Scholar [semanticscholar.org]

- 22. mineclosure.gtk.fi [mineclosure.gtk.fi]

An In-depth Technical Guide to the Discovery and History of Basic Lead Carbonate as a Pigment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of basic lead carbonate (PbCO₃)₂·Pb(OH)₂, historically known as lead white. It details the analytical techniques used for its characterization, including detailed experimental protocols and quantitative data from historical samples. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound in historical artifacts or require a deep understanding of its properties for toxicological or material science purposes.

Introduction

This compound, a cornerstone of artists' palettes for millennia, holds a rich and complex history.[1][2] Revered for its exceptional opacity, warm hue, and excellent drying properties in oil media, it was the preeminent white pigment in Western art until the 20th century.[1][2][3] Its story, however, is also intertwined with the history of toxicology, as its lead content poses significant health risks.[4][5] This guide delves into the scientific and historical facets of this pivotal pigment.

Discovery and Historical Timeline

The use of lead white dates back to antiquity.[1][2] The naturally occurring mineral form, hydrocerussite, was mined as early as 4000 BCE.[1] However, it was the development of synthetic production methods that led to its widespread use. The earliest known synthetic lead white has been dated to the 7th century BCE in northeastern China.[1] By the 4th century BCE, the synthesis of lead white was well-established in ancient Greece, with detailed descriptions of its preparation provided by historical figures like Pliny the Elder and Theophrastus.[6]

The "stack process," later known as the "Dutch Boy process," became the predominant method for producing high-quality lead white for centuries.[5] This process involved the corrosion of lead strips by acetic acid vapor in the presence of carbon dioxide, often generated from fermenting organic matter like horse manure.[2][5] The quality and properties of the resulting pigment could be manipulated through post-synthesis treatments such as washing and levigation to select for finer particles.[7]

The dominance of lead white began to wane in the 19th and 20th centuries with the introduction of less toxic alternatives like zinc white (zinc oxide) and titanium white (titanium dioxide).[1][3] Growing awareness of lead's toxicity led to regulations restricting its use in many countries.[8]

Caption: A timeline of key milestones in the history of this compound as a pigment.

Chemical and Physical Properties

This compound is a complex salt with the chemical formula (PbCO₃)₂·Pb(OH)₂.[9][10] It is a mixture of lead carbonate (cerussite) and lead hydroxide, with the ratio of these components influencing the pigment's properties.[2]

| Property | Value |

| Chemical Formula | (PbCO₃)₂·Pb(OH)₂ |

| Molecular Weight | 775.63 g/mol |

| Appearance | White powder |

| Density | ~6.14 g/cm³ |

| Refractive Index | nω = 2.09, nε = 1.94 |

| Solubility | Insoluble in water and ethanol; Soluble in dilute acids and alkali |

| Melting Point | Decomposes at ~400°C |

Synthesis of this compound

The Dutch Boy Process (Stack Process)

The traditional Dutch Boy process was a slow but effective method for producing high-quality lead white.

Caption: The chemical pathway of the historic Dutch Boy process for lead white synthesis.

Modern Synthesis

Modern industrial production of this compound often involves precipitation reactions. A common method is to pass carbon dioxide gas through a solution of a lead salt, such as lead(II) acetate, under controlled temperature and pH conditions to precipitate the this compound.[9] Another approach involves the reaction of lead monoxide with an acid to form a basic lead salt solution, followed by the introduction of carbon dioxide.

Experimental Protocols for Characterization

The characterization of this compound from historical artifacts is crucial for authentication, provenance studies, and understanding historical technologies. The following are detailed protocols for key analytical techniques.

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of lead carbonate (hydrocerussite and cerussite) and other crystalline components in the pigment.

Experimental Protocol:

-

Sample Preparation:

-

A small, representative sample of the pigment is carefully removed from the artifact using a sterile scalpel under a microscope.

-

The sample is gently ground into a fine powder using an agate mortar and pestle.

-

The powder is then mounted on a low-background sample holder, such as a zero-background silicon wafer, by creating a slurry with a few drops of a volatile solvent (e.g., ethanol) and allowing it to dry, or by gently pressing the powder into a sample holder cavity.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A powder X-ray diffractometer (e.g., Siemens D-500).

-

X-ray Source: Cu-Kα radiation (λ = 1.5406 Å).

-

Operating Conditions: 40 kV and 30 mA.

-

Scan Range (2θ): 20° to 70°.

-

Step Size: 0.02°.

-

Counting Time per Step: 30 seconds.

-

-

Data Analysis:

-

The resulting diffractogram is processed to identify the peak positions (2θ) and intensities.

-

Phase identification is performed by comparing the experimental diffraction pattern with standard reference patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS).

-

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: To identify the functional groups present in this compound and any organic binders mixed with the pigment.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the powdered pigment sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

For solid samples, a pressure clamp is used to ensure good contact between the sample and the crystal. For liquids or pastes, a small drop is applied to the crystal.

-

-

Instrumentation and Data Acquisition:

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The positions and shapes of the absorption bands are compared with reference spectra of known materials to identify the components. Key bands for this compound include those for carbonate (ν₃ at ~1400 cm⁻¹) and hydroxyl (ν at ~3537 cm⁻¹) groups.[11]

-

Raman Spectroscopy

Objective: To provide molecular-level identification of the pigment and distinguish between different lead carbonate phases.

Experimental Protocol:

-

Sample Preparation:

-

The sample (either a small powder sample or directly on the artifact if using a portable instrument) is placed under the microscope objective of the Raman spectrometer.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A Raman microscope (e.g., TSI | Chemlogix ProRaman-L).

-

Excitation Laser: 785 nm diode laser to minimize fluorescence.

-

Laser Power: Kept low (e.g., 20 mW) to avoid thermal degradation of the sample.

-

Objective: 50x or 100x magnification.

-

Acquisition Time: 12 seconds.

-

Number of Accumulations: 10.

-

The instrument is calibrated using a standard reference material (e.g., a silicon wafer).

-

-

Data Analysis:

-

The resulting Raman spectrum is baseline-corrected to remove any fluorescence background.

-

The peak positions are compared with a database of reference spectra for pigment identification. The main Raman band for lead white is at approximately 1050 cm⁻¹.

-

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To examine the morphology and elemental composition of the pigment particles and the layered structure of paint samples.

Experimental Protocol:

-

Sample Preparation (for cross-sections):

-

A micro-sample of the paint layer is embedded in a resin (e.g., epoxy).

-

The embedded sample is ground and polished to expose a smooth cross-section.

-

The polished sample is coated with a thin layer of carbon to make it conductive.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A scanning electron microscope equipped with an EDX detector (e.g., Hitachi S-2700).

-

Accelerating Voltage: 15-20 kV.

-

Imaging Mode: Both secondary electron (SE) for topography and backscattered electron (BSE) for compositional contrast are used.

-

EDX Analysis: Elemental spectra are acquired from specific points or areas of interest, or elemental maps are generated over a larger area.

-

-

Data Analysis:

-

SEM images reveal the size, shape, and distribution of pigment particles.

-

EDX spectra provide qualitative and semi-quantitative elemental analysis, confirming the presence of lead (Pb) and identifying any impurities or other elements from fillers or other pigments.

-

Caption: A typical workflow for the multi-technique analysis of historical pigments.

Quantitative Data from Historical Pigments

Analysis of lead white from different historical periods and locations reveals variations in composition and physical properties, providing insights into historical trade and manufacturing processes.

Lead Isotope Ratios

Lead isotope analysis is a powerful tool for provenancing the lead used in historical pigments. The isotopic ratios are characteristic of the geological origin of the lead ore and are not significantly altered during the pigment manufacturing process.[1]

| Sample Origin/Period | 206Pb/204Pb | 207Pb/204Pb | 208Pb/204Pb |

| 17th Century Dutch Paintings (general range) | 18.386 - 18.524 | 15.625 - 15.642 | 38.372 - 38.499 |

| 17th Century Dutch Paintings (1642-1647) | Shift Observed | Shift Observed | Shift Observed |